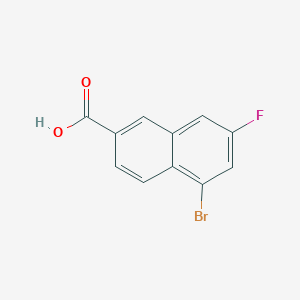

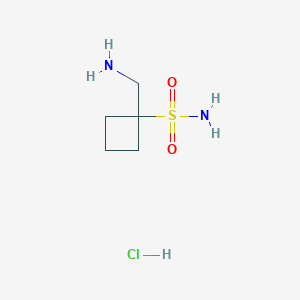

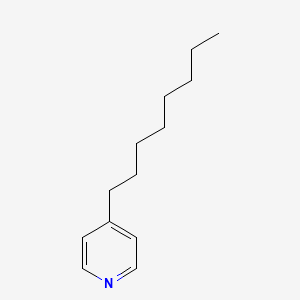

![molecular formula C28H25N3O2S2 B2505787 2-((2-(2,5-二甲基苯基)-2-氧代乙基)硫代)-3-(4-乙基苄基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1223919-70-7](/img/structure/B2505787.png)

2-((2-(2,5-二甲基苯基)-2-氧代乙基)硫代)-3-(4-乙基苄基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of this class, which suggests potential biological activity and warrants a comprehensive analysis of its characteristics and synthesis.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been streamlined through a one-step catalytic four-component reaction, which is a green approach that offers step economy and easy purification . This method involves the reaction of a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide. Additionally, 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained by cyclization of thienylthioureas in an acidic medium . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused thieno-pyrimidine ring system. Substituents on this core structure, such as alkyl or aryl groups, can significantly influence the compound's electronic structure and reactivity . Quantum chemical studies have been conducted to understand the electronic structure and reactivity of substituted thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial for predicting the behavior of these compounds in biological systems and chemical reactions .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones with various reagents has been explored to synthesize new heterocyclic systems. For instance, alkylation reactions with mono- and di-halides have led to the formation of new compounds containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties . These reactions demonstrate the versatility of thieno[2,3-d]pyrimidin-4(3H)-ones as building blocks for creating diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. Substituents on the thieno-pyrimidine core can affect properties such as solubility, melting point, and stability. The presence of electron-donating or electron-withdrawing groups can also impact the compound's reactivity and interaction with biological targets . The specific physical and chemical properties of "2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" would need to be determined experimentally, as they are not detailed in the provided data.

科学研究应用

合成和生物活性

合成技术和衍生物:研究重点在于合成噻吩并[3,2-d]嘧啶-4(3H)-酮的各种衍生物,展示了多种方法来增强其生物功效。合成过程通常涉及硫代尿嘧啶的烷基化和探索与烷基一卤代和二卤代的反应性以产生新的杂环系统。这些方法对于开发具有潜在抗菌、抗真菌和抗病毒活性的化合物至关重要 (Novikov 等人,2004); (Sirakanyan 等人,2015)。

抗菌和抗真菌特性:研究表明,噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物表现出显着的抗菌和抗真菌特性,在对抗包括金黄色葡萄球菌和念珠菌属在内的各种病原体的功效方面超过了一些当前的药物标准。对这些化合物的抗菌活性的研究是开发新治疗剂的一个有前途的途径 (Kahveci 等人,2020)。

抗病毒和抗艾滋病毒作用:已经确定了某些衍生物的抗艾滋病毒特性,突出了它们作为抗病毒剂的潜力。鉴于对针对艾滋病毒和其他病毒感染的有效治疗方法的持续需求,这一研究领域尤为重要 (Novikov 等人,2004)。

属性

IUPAC Name |

4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-ethylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S2/c1-4-19-9-11-20(12-10-19)15-31-27(33)25-24(21-6-5-13-29-26(21)35-25)30-28(31)34-16-23(32)22-14-17(2)7-8-18(22)3/h5-14H,4,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZFINKQPMZNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)C5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

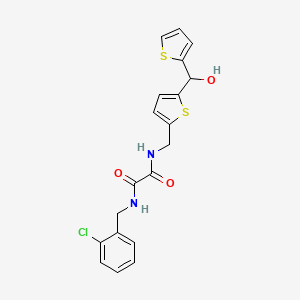

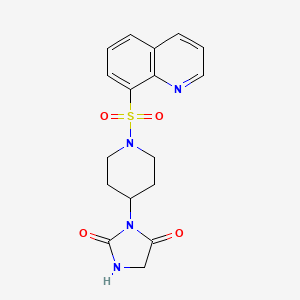

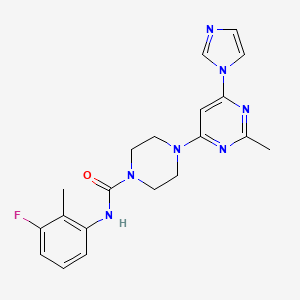

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)

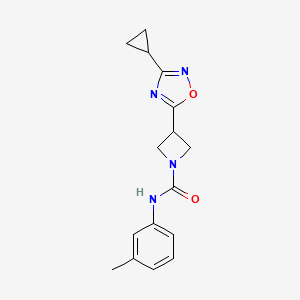

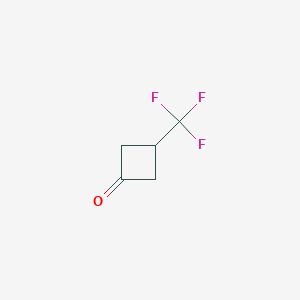

![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)

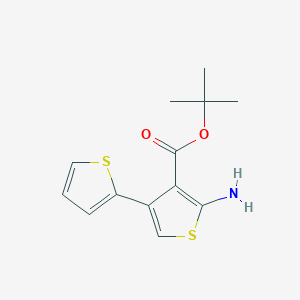

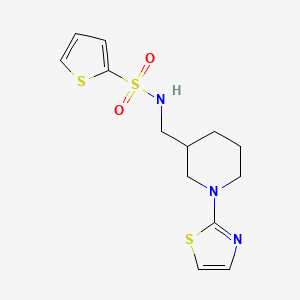

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)